molecular formula C11H10FN B8529046 3-fluoro-2-(2-methylphenyl)-1H-pyrrole

3-fluoro-2-(2-methylphenyl)-1H-pyrrole

Cat. No.: B8529046
M. Wt: 175.20 g/mol
InChI Key: WBBGLNHLTIWUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-2-(2-methylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

3-fluoro-2-(2-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-4-2-3-5-9(8)11-10(12)6-7-13-11/h2-7,13H,1H3

InChI Key

WBBGLNHLTIWUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CN2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (20 mL) of 2,2-difluoro-4-iodo-1-(2-methylphenyl)-4-trimethylsilylbutan-1-one (2.5 g) in tetrahydrofuran was added 28% aqueous ammonia solution (6 mL), and the mixture was stirred at room temperature for 14 hr. The reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was dissolved in acetonitrile (15 mL) and water (8 mL), and potassium fluoride (0.75 g) was added. The reaction mixture was stirred at 60° C. for 3 hr, and concentrated under reduced pressure. The residue was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=20:1) to give the title compound as a pale-yellow oil (yield 0.87 g, 78%).
Name
2,2-difluoro-4-iodo-1-(2-methylphenyl)-4-trimethylsilylbutan-1-one
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
78%

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